Sodium carbonate-13C

Vue d'ensemble

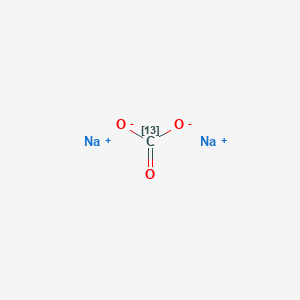

Description

Sodium carbonate-13C is a carbon-13 labeled version of sodium carbonate, a widely used inorganic compound. The carbon-13 isotope is a stable, non-radioactive isotope of carbon, making this compound particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other scientific research applications. Sodium carbonate itself is known for its alkaline properties and is commonly used in various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium carbonate-13C can be synthesized by reacting carbon-13 labeled carbon dioxide with sodium hydroxide. The reaction is typically carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope:

CO213+2NaOH→Na2CO313+H2O

Industrial Production Methods: The industrial production of this compound follows similar principles to the Solvay process used for regular sodium carbonate. the key difference lies in the use of carbon-13 labeled carbon dioxide. The Solvay process involves the reaction of sodium chloride, ammonia, and carbon dioxide to produce sodium carbonate. For this compound, carbon-13 labeled carbon dioxide is used:

2NaCl+NH3+CO213+H2O→NaHCO313+NH4Cl

2NaHCO313→Na2CO313+H2O+CO2

Analyse Des Réactions Chimiques

Types of Reactions: Sodium carbonate-13C undergoes various chemical reactions, including:

Acid-Base Reactions: Reacts with acids to produce carbon dioxide, water, and a corresponding salt.

Precipitation Reactions: Forms insoluble carbonates with certain metal ions.

Thermal Decomposition: Decomposes at high temperatures to produce sodium oxide and carbon dioxide.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Metal Ions: Calcium ions, magnesium ions.

Conditions: Aqueous solutions, elevated temperatures for decomposition.

Major Products:

Carbon Dioxide: Produced in acid-base reactions.

Sodium Salts: Formed in reactions with acids.

Insoluble Carbonates: Formed in precipitation reactions.

Applications De Recherche Scientifique

Sodium carbonate-13C is extensively used in scientific research due to its labeled carbon-13 isotope. Some key applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a reference compound and for studying carbon-containing compounds.

Metabolic Studies: Traces metabolic pathways in biological systems.

Environmental Science: Studies carbon cycling and carbon sequestration processes.

Industrial Applications: Used in the synthesis of labeled compounds for various industrial processes.

Mécanisme D'action

The mechanism of action of sodium carbonate-13C is similar to that of regular sodium carbonate. When dissolved in water, it forms carbonic acid and sodium hydroxide. The carbonic acid then dissociates into bicarbonate and hydrogen ions. The carbon-13 isotope allows for detailed tracking and analysis in NMR spectroscopy and other studies:

Na2CO313+H2O→NaOH+H2CO313

H2CO313→HCO313

Activité Biologique

Sodium carbonate-13C () is a carbon-13 labeled inorganic compound that has gained attention for its applications in biological and environmental research. This article explores its biological activity, synthesis, and applications based on various studies and findings.

Overview of this compound

This compound is a stable isotope-labeled form of sodium carbonate, where the carbon atom in the carbonate ion is replaced with the carbon-13 isotope. This compound is primarily used in isotopic labeling studies, allowing researchers to trace carbon pathways in biological systems.

Biological Activity

1. Carbon Fixation Studies

One of the primary uses of this compound is in studies of carbon fixation. Research has demonstrated that using -labeled substrates can provide insights into the metabolic pathways of microorganisms. For instance, a study traced the incorporation of from sodium bicarbonate into microbial mats, revealing rapid carbon exchange between photoautotrophic and heterotrophic organisms during daylight hours. This study emphasized the diel control over carbon distribution within microbial communities, highlighting the compound's role in understanding microbial interactions and carbon cycling in ecosystems .

2. Primary Productivity Measurements

Another significant application of this compound is in measuring primary productivity in aquatic environments. A comparative study using both and methods found that the -based approach yielded comparable results to traditional methods, even in low-productivity waters. The findings indicated that labeling could serve as a robust alternative for assessing carbon fixation rates in marine ecosystems .

Case Studies

Case Study 1: Microbial Mats

In a detailed investigation of microbial mats, researchers utilized sodium bicarbonate-13C to assess how different substrates contributed to biomass formation. The study found that heterotrophic community members incorporated substrate-derived into their biomass, demonstrating the compound's utility in tracing carbon flow through complex microbial networks .

Case Study 2: Aquatic Ecosystems

A study conducted in the Mediterranean Sea employed sodium bicarbonate-13C to evaluate surface carbon fixation rates. The results indicated substantial variability in carbon fixation rates among different phytoplankton communities, emphasizing the importance of isotopic labeling for understanding ecological dynamics in marine environments .

Synthesis and Properties

This compound can be synthesized through various methods, including isotopic exchange reactions. Its properties include:

| Property | Value |

|---|---|

| Molecular Weight | 106.98 g/mol |

| Chemical Purity | 98% |

| Form | Individual |

| Storage Conditions | Room temperature away from light and moisture |

This compound is commercially available and used extensively in research settings for synthetic intermediates and analytical applications .

Propriétés

IUPAC Name |

disodium;oxo(113C)methanediolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBYLPFSWZWCQE-GOCMCNPZSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNa2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.981 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93673-48-4 | |

| Record name | 93673-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.